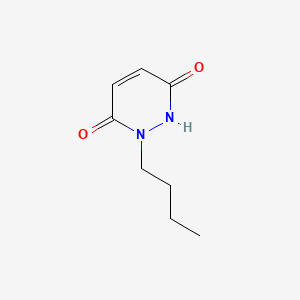

1-Butyl-1,2-dihydro-3,6-pyridazinedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6941-31-7 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-butyl-1H-pyridazine-3,6-dione |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-6-10-8(12)5-4-7(11)9-10/h4-5H,2-3,6H2,1H3,(H,9,11) |

InChI Key |

QXCSFWKFVLOAQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C=CC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Butyl 1,2 Dihydro 3,6 Pyridazinedione

Direct Synthesis Approaches

Direct approaches aim to construct the final 1-butyl-1,2-dihydro-3,6-pyridazinedione molecule in a highly efficient manner, often by introducing the N-butyl group onto a pre-existing pyridazinedione scaffold.

The most straightforward method for the synthesis of this compound is the direct N-alkylation of 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide). This reaction typically involves treating maleic hydrazide with a butyl-containing electrophile, such as butyl bromide or butyl iodide, in the presence of a base. nih.gov

The core of this strategy lies in the deprotonation of the maleic hydrazide ring, which creates a nucleophilic nitrogen atom that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net However, the tautomeric nature of the maleic hydrazide starting material presents a significant challenge. It can exist in equilibrium between the diketo form (1,2-dihydro-3,6-pyridazinedione) and the keto-enol form (6-hydroxy-3(2H)-pyridazinone), which can lead to a mixture of N-alkylated and O-alkylated products. scholaris.caresearchgate.net

The selectivity of the reaction (N-alkylation vs. O-alkylation) is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent can be modulated to favor the desired N-butyl product. For instance, the use of different bases can create ambident nucleophiles that react differently with electrophiles. researchgate.net Modern catalytic systems, such as copper-catalyzed or iridium-photocatalyzed reactions, have been developed for the N-alkylation of various N-heterocycles and may offer improved selectivity and yields under milder conditions compared to traditional methods. nih.gov

Table 1: General Conditions for N-Alkylation of N-Heterocycles This table outlines typical conditions that can be adapted for the N-alkylation of maleic hydrazide.

| Parameter | Condition | Purpose/Comment | Relevant Findings |

| Alkylating Agent | n-Butyl bromide, n-Butyl iodide | Provides the butyl group. Iodides are generally more reactive than bromides. | Direct SN1 or SN2 substitution of alkyl halides is a common and widely adopted N-alkylation strategy. nih.gov |

| Base | K₂CO₃, NaH, LiOt-Bu, DBN | Deprotonates the pyridazinedione ring to generate the nucleophile. | The choice of base can influence the N/O selectivity of the alkylation reaction on ambident nucleophiles. researchgate.net |

| Solvent | DMF, Acetonitrile (B52724), THF | Solubilizes reactants and influences reaction kinetics and selectivity. | Polar aprotic solvents like DMF and acetonitrile are commonly used for SN2 reactions. |

| Catalyst | Copper(II) salts, Iridium photocatalysts | Can enable the reaction under milder conditions and improve selectivity. | Metallaphotoredox catalysis is a modern platform for the N-alkylation of heterocycles using alkyl halides. nih.gov |

This data is generalized from N-alkylation strategies for various heterocycles and is applicable to the target synthesis.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. researchgate.netbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not extensively documented, a hypothetical approach can be envisioned.

Such a reaction could potentially involve the condensation of butylhydrazine (B1329735), a 1,4-dicarbonyl compound (or a precursor like maleic anhydride), and potentially a third component in a one-pot process. The appeal of MCRs lies in their high atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds by varying the starting materials. researchgate.net For example, tandem reactions that combine several bond-forming events sequentially in one pot represent a type of multi-component strategy. rsc.org

One-pot synthesis, a strategy where a reactant is subjected to successive chemical reactions in a single reactor, is highly desirable as it reduces waste, saves time, and simplifies purification processes. nih.govnih.gov The synthesis of this compound could be achieved in a one-pot fashion starting from simple precursors.

A plausible one-pot route involves the initial reaction of maleic anhydride (B1165640) with butylhydrazine. This would form an intermediate N-acylhydrazide, which would then undergo intramolecular cyclization and dehydration in the same reaction vessel to yield the target pyridazinedione ring. This approach avoids the isolation of the potentially unstable intermediate. Various one-pot strategies have been developed for synthesizing substituted pyridazines and related diazines, often achieving good to excellent yields by carefully controlling the reaction conditions. rsc.orgnih.gov

Synthesis of Pyridazinedione Precursors and Intermediates

An alternative to direct synthesis involves the preparation of precursors that are then converted into the final product. This can be a valuable strategy if the direct routes are inefficient or non-selective.

The synthesis of this compound could theoretically proceed from a 3,6-dialkoxypyridazine intermediate. This route would first involve the synthesis of a precursor like 3,6-dibutoxypyridazine. The subsequent conversion to the N-butyl pyridazinedione is more challenging.

One potential, though not widely documented for this specific system, transformation is the Chapman rearrangement. This reaction typically involves the thermal rearrangement of an aryl imidate to an N,N-diaryl amide. A variation of this reaction could potentially be applied to rearrange a 3-alkoxypyridazine to an N-alkyl pyridazinone. However, a more common and practical approach would involve a two-step sequence: selective O-dealkylation of one of the alkoxy groups to generate a 6-alkoxy-3(2H)-pyridazinone, followed by N-alkylation of the ring nitrogen and subsequent dealkylation of the second alkoxy group. This multi-step process is generally less efficient than direct N-alkylation of maleic hydrazide.

Maleic hydrazide is the most crucial and widely used building block for the synthesis of N-substituted pyridazinediones, including the 1-butyl derivative. scholaris.canih.gov Its utility stems from its commercial availability and its inherent chemical reactivity. The structure of maleic hydrazide is characterized by significant tautomerism, existing as three main forms in equilibrium. researchgate.net

Table 2: Tautomeric Forms of Maleic Hydrazide

| Tautomeric Form | IUPAC Name | Key Structural Feature | Implication for Reactivity |

| Diketone (Lactam) | 1,2-Dihydropyridazine-3,6-dione | Two amide-like C=O groups and two N-H bonds. | The N-H protons are acidic and can be removed by a base, leading to N-alkylation. |

| Monoenol (Lactim) | 6-Hydroxy-3(2H)-pyridazinone | One C=O group, one C=C bond, and one enolic O-H group. researchgate.net | The O-H proton is acidic, allowing for competing O-alkylation to form alkoxy-pyridazine derivatives. This is the dominant form in the solid state. researchgate.net |

| Dienol | Pyridazine-3,6-diol | A fully aromatic pyridazine (B1198779) ring with two hydroxyl groups. | While less prevalent, it presents two sites for O-alkylation. |

The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. rsc.org Synthetic strategies that utilize maleic hydrazide must therefore be carefully designed to control which tautomer reacts. To achieve selective N-alkylation for the synthesis of this compound, conditions are chosen to favor the reactivity of the nitrogen atom of the lactam or lactim tautomer over the oxygen atom. This foundational role makes maleic hydrazide the cornerstone of most synthetic routes to the target compound. scholaris.ca

Green Chemistry Principles in Pyridazinedione Synthesis

The adoption of green chemistry principles has been pivotal in developing new synthetic methods for pyridazinedione cores. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

The methodology involves the reaction of an aldehyde, malononitrile, and a pyridazinedione precursor like maleic hydrazide in the presence of the ZnO nanocatalyst. rsc.org Key advantages of this approach include high yields, very short reaction times, and solvent-free conditions, which significantly reduce the environmental impact. rsc.orgrsc.org The catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity. rsc.org

Characterization of these green-synthesized ZnO nanoparticles confirms their desirable properties for catalysis. Techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) have shown them to be highly crystalline and spherical, with sizes typically in the nanometer range (~27 nm). rsc.orgrsc.org

| Parameter | Condition | Advantage |

|---|---|---|

| Catalyst | Green-Synthesized ZnO Nanoparticles | Reusable, Inexpensive, Eco-friendly |

| Reaction Type | One-pot, Three-component | High atom economy, simplified procedure |

| Temperature | 70 °C | Low energy consumption |

| Solvent | Solvent-free | Reduced waste and environmental impact |

| Reaction Time | Short | Increased throughput |

| Product Yield | Good to Excellent | High efficiency |

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry for its ability to dramatically reduce reaction times and improve yields. nih.govrsc.orgmdpi.com This technology is highly applicable to the synthesis of pyridazinedione derivatives. nih.gov In contrast to conventional heating methods, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and fewer side products. mdpi.com

The synthesis of novel thiazolyl-pyridazinediones, for example, has been achieved through a one-pot, three-component reaction under microwave irradiation. nih.govresearchgate.net This method often employs eco-friendly and naturally occurring catalysts, such as chitosan, further enhancing its green credentials. nih.govnih.gov The combination of microwave energy and a sustainable catalyst can result in highly efficient syntheses with short reaction times. nih.govresearchgate.net For instance, reactions that might take hours with conventional heating can often be completed in a matter of minutes using a microwave reactor. mdpi.com Furthermore, these reactions can sometimes be performed in greener solvents like water or even under solvent-free conditions, which is a significant advantage for industrial applications. rsc.orgmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Heating | Conductive, non-uniform | Dielectric, uniform |

| Product Yield | Variable | Often Higher |

| Side Products | More likely | Often Reduced |

Methodological Challenges and Advancements in Pyridazinedione Synthesis

Despite advancements, the synthesis of specifically substituted pyridazinediones like this compound presents distinct challenges, particularly concerning the controlled introduction of substituents.

The introduction of an N-alkyl group, such as the butyl group in this compound, is a critical synthetic step that can be fraught with challenges. A primary difficulty in N-alkylation is achieving mono-alkylation. chemrxiv.orgchemrxiv.org The nucleophilicity of the nitrogen atom often increases after the first alkyl group is attached, making it more reactive towards further alkylation. This can lead to the formation of undesired dialkylated or over-alkylated byproducts, complicating purification and reducing the yield of the target secondary amine. chemrxiv.orgchemrxiv.org

Another significant challenge is steric hindrance. nih.gov For certain heterocyclic systems, the accessibility of the nitrogen atom can be limited, making it difficult for bulky alkylating agents to react. This is a particular concern when attempting to synthesize derivatives with larger alkyl groups. nih.gov To overcome these issues, chemists have developed various strategies, including the use of specific protecting groups or specialized reagents like N-aminopyridinium salts, which can act as ammonia (B1221849) surrogates and allow for a more controlled, self-limiting alkylation process. chemrxiv.orgchemrxiv.org The choice of solvent, base, and temperature are all critical parameters that must be optimized to favor the desired N-alkylation pathway.

The use of heterogeneous and recyclable catalysts, such as the ZnO nanoparticles discussed previously, is another cornerstone of efficient and scalable synthesis. rsc.orgnih.gov These catalysts simplify the work-up procedure, as they can be easily removed from the reaction mixture by simple filtration, a significant advantage over homogeneous catalysts that require complex purification steps. rsc.org

For industrial-scale production, moving away from traditional organic solvents is a major goal. The development of synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water is a significant advancement. rsc.orgmdpi.com Microwave-assisted synthesis also contributes to scalability and efficiency by drastically reducing the energy consumption and time required for each reaction cycle. mdpi.com These modern synthetic strategies collectively address the economic and environmental requirements for the large-scale production of complex heterocyclic molecules.

Chemical Reactivity and Mechanistic Studies of 1 Butyl 1,2 Dihydro 3,6 Pyridazinedione

Ring-Opening and Annulation Reactions

The pyridazinedione ring system is a versatile platform for constructing more complex molecular architectures through ring-opening and annulation reactions. These transformations leverage the inherent reactivity of the diene and dienophile-like characteristics within the molecule.

Cycloaddition Reactions (e.g., Diels-Alder, Retro-Diels-Alder Pathways)

The 1,2-dihydro-3,6-pyridazinedione moiety can be conceptually viewed as a dienophile due to the presence of the electron-deficient double bond conjugated to two carbonyl groups. This makes it a potential candidate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. organic-chemistry.orgyoutube.com While specific studies on 1-butyl-1,2-dihydro-3,6-pyridazinedione are not extensively documented, the reactivity can be inferred from related systems, such as maleic anhydride (B1165640) and other pyridazine (B1198779) derivatives. rsc.orgua.es The reaction would involve a conjugated diene reacting across the carbon-carbon double bond of the pyridazinedione ring to form a bicyclic adduct. The presence of the electron-withdrawing carbonyl groups is expected to enhance the dienophilic character of the double bond. youtube.com

The reverse reaction, the retro-Diels-Alder reaction, is a thermally or catalytically induced process where a cyclohexene-type adduct fragments into a diene and a dienophile. wikipedia.orgmasterorganicchemistry.com This process is often driven by the formation of stable, volatile molecules like nitrogen or carbon dioxide. wikipedia.org In the context of Diels-Alder adducts derived from pyridazinediones, a retro-Diels-Alder reaction could be initiated at elevated temperatures, leading to the regeneration of the starting materials or the formation of new products if the fragmentation can lead to a more stable system. masterorganicchemistry.comnih.gov For instance, the release of nitrogen from cyclic diazenes is a common and often spontaneous retro-Diels-Alder process. wikipedia.org

The stereoselectivity of Diels-Alder reactions involving pyridazinedione-like structures is influenced by the reaction conditions and the nature of the substituents. Generally, the formation of endo and exo adducts is possible, with the endo product often being the kinetically favored isomer. rsc.org

1,6-Addition-Based Annulation Mechanisms

The α,β-unsaturated system within the this compound ring is susceptible to conjugate addition reactions. While classical 1,4-addition is common for such systems, pyridazinediones can also participate in 1,6-addition reactions, which can lead to annulation products. This type of reactivity is observed in related systems like para-quinone methides, where a nucleophile adds to the extended conjugated system. rsc.org

A well-documented reaction analogous to 1,6-addition for pyridazinediones is the Michael addition of thiols. This reaction is of significant interest in bioconjugation chemistry. rsc.org The thiol adds to the double bond of the pyridazinedione ring, which can be considered a form of conjugate addition. This addition is often reversible, and the process is more accurately described as a Michael addition/retro-Michael deconjugation. capes.gov.br This reversible covalent modification is tunable based on the electrophilicity of the pyridazinedione ring. capes.gov.br

Regioselectivity and Stereoselectivity in Reaction Outcomes

The regioselectivity of nucleophilic additions to the pyridazinedione ring is a critical aspect of its reactivity, particularly when the nitrogen atoms are asymmetrically substituted, as is the case with this compound (assuming the other nitrogen is unsubstituted or bears a different substituent). Studies on asymmetrically substituted pyridazinediones have shown that the nature of the N-substituents significantly impacts the regioselectivity of the reaction. capes.gov.br For instance, in the Michael addition of thiols to a pyridazinedione bearing a phenyl group on one nitrogen and an ethyl group on the other, a preferential addition at the gamma position relative to the phenyl group was observed. capes.gov.br In contrast, pyridazinediones with similar alkyl groups on both nitrogens yielded a nearly 1:1 ratio of regioisomers. This suggests that the electronic and steric effects of the N-butyl group in this compound would direct the regiochemical outcome of addition reactions.

Stereoselectivity is a key consideration in cycloaddition reactions. In Diels-Alder reactions, the approach of the diene to the dienophile can lead to different stereoisomers (endo and exo). The stereochemical outcome is often governed by kinetic versus thermodynamic control, with the endo adduct typically favored under kinetic control due to secondary orbital interactions. rsc.org

Oxidation and Reduction Chemistry

The pyridazinedione ring, with its nitrogen-nitrogen bond and carbonyl functionalities, can undergo both oxidation and reduction reactions.

Electrochemical Oxidation Pathways

Cyclic voltammetry studies on related heterocyclic systems, such as pyridinium (B92312), have shown that the reduction potentials are dependent on the electrode material and the presence of other chemical species. capes.gov.br The electrochemical oxidation of the pyridazinedione ring would likely involve the nitrogen atoms and could be influenced by the presence of the butyl group. The process may lead to the formation of radical cations or other oxidized species, the stability of which would depend on the solvent and electrolyte used. The electrochemical oxidation of maleic anhydride derivatives, which share structural similarities, has also been investigated as a route to generate reactive oxidizing species.

Reactivity with Specific Reagents and Reaction Systems

The reactivity of this compound is particularly pronounced with certain nucleophiles, most notably thiols. This reactivity has been extensively explored in the context of bioconjugation. The pyridazinedione scaffold acts as a Michael acceptor, reacting with the thiol group of cysteine residues in proteins and peptides. rsc.org This reaction is characterized by an addition-elimination mechanism and results in a stable thio-substituted product.

The reaction kinetics and equilibrium of this thiol addition are tunable based on the substituents on the pyridazinedione ring. capes.gov.br The electrophilicity of the pyridazinedione correlates with the rates of both the forward Michael addition and the reverse retro-Michael deconjugation. wikipedia.orgcapes.gov.br This tunable and reversible covalent modification makes pyridazinediones attractive for applications requiring controlled release or dynamic exchange. rsc.orgcapes.gov.br

Below is a table summarizing the kinetic parameters for the reaction of various N-substituted pyridazinediones with a model thiol-containing peptide, which provides insight into the expected reactivity of the 1-butyl derivative.

| Pyridazinedione Derivative | Michael Addition Rate Constant (kMA, M-1min-1) | Equilibrium Constant (Kc) | Retro-Michael Rate Constant (kRM, min-1) |

| N,N'-diethyl-pyridazinedione | Data not available | Data not available | Data not available |

| N-ethyl, N'-phenyl-pyridazinedione | Data not available | Data not available | Data not available |

| N-ethyl, N'-(p-methoxyphenyl)-pyridazinedione | Data not available | Data not available | Data not available |

| N-ethyl, N'-(p-nitrophenyl)-pyridazinedione | Data not available | Data not available | Data not available |

| Data derived from studies on related pyridazinedione systems and intended for comparative purposes. capes.gov.br |

The reactivity of the pyridazinedione core with other reagents can be inferred from its structural components. The carbonyl groups can potentially react with reducing agents or Grignard reagents, although such reactions might be complicated by the presence of the reactive double bond and the N-N bond.

Reactions Involving Lawesson's Reagent

Lawesson's reagent (LR) is a well-established thionating agent used to convert carbonyl groups into thiocarbonyls. The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which attacks a carbonyl oxygen. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl and a stable P=O bond.

While specific studies on the reaction of this compound with Lawesson's reagent are not detailed in the available literature, extensive research on analogous N-substituted pyridazinediones provides a clear precedent for its expected reactivity. For instance, the reaction of 2-Methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedione with Lawesson's reagent has been studied, demonstrating that the extent of thionation is dependent on the molar ratio of the reactants. The reaction can yield monothionated and dithionated products. ucl.ac.uk It is anticipated that this compound would react similarly, with one or both of its carbonyl groups being converted to thiocarbonyls.

Table 1: Products from the Reaction of 2-Methyl-1-phenyl-1,2-dihydro-3,6-pyridazinedione with Lawesson's Reagent ucl.ac.uk

| Reactant Molar Ratio (Pyridazinedione:LR) | Products Formed |

| Varied | Monothiones |

| Varied | Dithione |

| Varied | Disulphide |

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" for the this compound ring can be misleading. Unlike halogenated pyridazines that undergo classical SNAr reactions, the pyridazinedione ring system is not primed for substitution at a ring carbon. Instead, its reactivity with nucleophiles is dominated by Michael-type conjugate addition.

Recent studies have highlighted the role of N-substituted pyridazinediones as effective and tunable Michael acceptors, particularly for thiol nucleophiles such as cysteine. ucl.ac.ukresearchgate.netrsc.orgrsc.org The electron-deficient C=C double bond, situated between the two carbonyl groups, is susceptible to attack by soft nucleophiles. ucl.ac.ukresearchgate.net

The key findings of this reactivity are:

Michael Addition: Thiol nucleophiles add across the double bond of the pyridazinedione ring, forming a stable covalent adduct. This reaction is a conjugate addition, not a substitution. rsc.org

Tunability: The electrophilicity of the pyridazinedione, and thus its reactivity towards nucleophiles, can be tuned by the nature of the substituents on the nitrogen atoms. ucl.ac.ukresearchgate.net An aryl group on one of the nitrogens, for example, increases the reactivity. ucl.ac.uk

Regioselectivity: For asymmetrically substituted pyridazinediones, the nucleophilic attack can potentially lead to two different regioisomers. The ratio of these products is influenced by the steric and electronic properties of the N-substituents. ucl.ac.uk

This reactivity as a Michael acceptor is a critical aspect of the compound's chemical profile, with potential applications in bioconjugation and materials science. ucl.ac.ukrsc.org

Compound Stability and Degradation Pathways

The stability of this compound and its derivatives is crucial for its handling and application. Stability is assessed in terms of its resistance to hydrolysis and thermal decomposition.

Hydrolytic Stability of Conjugates

The conjugates formed from the Michael addition of thiols to pyridazinediones exhibit tunable and reversible stability. ucl.ac.ukresearchgate.netrsc.org This "hydrolytic stability" is more accurately described as the stability of the thiol-pyridazinedione bond, which can be cleaved via a retro-Michael reaction. rsc.org

Key characteristics of conjugate stability include:

Reversibility: The thiol-pyridazinedione linkage is dynamic. The conjugate can release the original thiol through a retro-Michael reaction, making the modification reversible. researchgate.netrsc.org This process is competitive with hydrolysis. rsc.org

Tunable Stability: The stability of the conjugate and the rate of the forward (addition) and reverse (elimination) reactions are directly related to the electrophilicity of the parent pyridazinedione. ucl.ac.ukresearchgate.net Highly electrophilic pyridazinediones form conjugates that may be more susceptible to cleavage or, in some extreme cases, hydrolysis. ucl.ac.uk

Hydrolysis: While the parent maleic hydrazide ring is generally stable to hydrolysis, the thiol-succinimide linkage in related maleimide (B117702) conjugates can undergo hydrolysis, which renders the modification irreversible. rsc.orgnih.gov For pyridazinedione conjugates, the retro-Michael reaction is the primary pathway for cleavage, although slow hydrolysis of a highly electrophilic conjugate has been observed over extended time periods. ucl.ac.uk

Table 2: Factors Influencing the Stability of Thiol-Pyridazinedione Conjugates

| Factor | Influence on Stability | Reference |

| Electrophilicity of Pyridazinedione | Higher electrophilicity correlates with faster rates of Michael addition and retro-Michael deconjugation. | ucl.ac.ukresearchgate.net |

| Nucleophile | The nature of the thiol can affect reaction kinetics and equilibrium. | researchgate.net |

| pH and Solvent | Reaction conditions can influence the rates of both the forward and reverse reactions. | rsc.org |

Thermal Degradation and Pyrolysis Studies

Specific thermal degradation studies for this compound are not prominently available. However, data on the parent compound, maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), provides insight into the thermal stability of the core ring structure.

Maleic hydrazide is reported to be thermally stable, with a high melting point of approximately 298-300°C. coresta.org Formulations have been shown to be stable for long periods with good temperature stability. nih.gov However, under pyrolysis conditions at very high temperatures (900°C), maleic hydrazide undergoes significant degradation, producing a variety of organic compounds including carbon monoxide, carbon dioxide, and benzene. nih.gov When applied to tobacco, maleic hydrazide can undergo thermal degradation to form isocyanic acid. nih.gov

It is expected that this compound would exhibit similar thermal stability of its core heterocyclic ring, with decomposition occurring at high temperatures. The N-butyl group may present an additional pathway for degradation, potentially through cleavage or rearrangement, although specific studies are required for confirmation.

Derivatization and Analog Design of 1 Butyl 1,2 Dihydro 3,6 Pyridazinedione

Principles of Pyridazinedione Analog Design

The design of analogs based on the pyridazinedione framework is heavily reliant on understanding the relationship between the molecule's structure and its resulting biological activity. This involves systematic investigations into how different functional groups at various positions on the heterocyclic ring influence its interaction with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyridazinedione derivatives correlates with their biological function. researchgate.net The pyridazinedione ring itself is considered a privileged structure, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov The biological activity of its derivatives is profoundly influenced by the nature and position of substituents on the ring. nih.gov

For instance, in a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, the introduction of an N-phenyl group resulted in higher anti-inflammatory activity compared to their unsubstituted counterparts. nih.gov This suggests that substitution at the nitrogen atom, as in 1-Butyl-1,2-dihydro-3,6-pyridazinedione, is a critical determinant of biological effect. The core pyridazinedione structure often interacts with key residues in protein binding pockets, such as forming hydrogen bonds via its carbonyl groups. nih.gov The substituents, in turn, can access and interact with adjacent pockets, enhancing affinity and modulating activity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyridazinedione Derivatives This table is interactive. You can sort and filter the data.

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-1 Position | Alkyl/Aryl Groups | Often enhances activity; crucial for interaction with specific target pockets. | nih.gov |

| C-4 Position | Aryl Groups | Influences orientation in binding sites; substitution on the aryl ring can modulate selectivity. | nih.gov |

| C-5 Position | Alkyl/Aryl Groups | Can significantly impact potency; chloro and fluoro-benzyl groups showed good anti-inflammatory activity. | |

| C-6 Position | Phenyl Group | Essential for certain activities like cardiotonic effects. | researchgate.net |

| Fused Ring Systems | Annelation (e.g., Pyridopyridazinedione) | Creates rigid structures that can fit into specific enzyme active sites, leading to potent inhibition. | nih.gov |

The type of substituent introduced onto the pyridazinedione scaffold has a direct and predictable impact on the resulting molecule's biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents are key modulators. rsc.org

For example, the introduction of a chloro substituent often leads to enhanced activity compared to a methyl group in certain series of anti-inflammatory pyridazinone derivatives. This highlights the positive effect of an electron-withdrawing halogen atom. In other contexts, electron-donating groups like methoxy (B1213986) (-OCH3) on an attached phenyl ring were found to require longer reaction times for synthesis, indicating their electronic influence on the reactivity of the core structure. nih.gov

Table 2: Influence of Different Substituent Types on Pyridazinedione Derivatives

| Substituent Class | Example Group | General Influence on Activity/Properties | Reference |

|---|---|---|---|

| Halogens | -Cl, -F, -Br | Often increase potency due to electron-withdrawing nature and ability to form halogen bonds. | nih.gov |

| Alkyl Groups | -CH3, -Butyl | Modulate lipophilicity and steric fit within binding pockets. | researchgate.net |

| Aryl Groups | -Phenyl, -Substituted Phenyl | Provide extended hydrophobic interactions; substituents on the aryl ring can fine-tune activity and selectivity. | nih.gov |

| Electron-Donating | -OCH3 | Can influence synthetic reactivity and may alter binding mode. | nih.gov |

| Electron-Withdrawing | -NO2, -CN | Significantly alters electronic distribution, impacting target interaction and potency. | nih.gov |

Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound begins with the formation of the parent pyridazinedione ring, typically through the cyclocondensation of maleic anhydride (B1165640) or maleic acid with a hydrazine (B178648) source. google.com Further derivatization involves strategic chemical modifications to introduce new functional groups.

The introduction of a hydroxypropyl group onto the pyridazinedione scaffold, for example at the N-2 position of this compound, would typically be achieved through an N-alkylation reaction. While direct alkylation of purine (B94841) derivatives often yields a mixture of isomers (e.g., N7 and N9), targeted synthesis can improve regioselectivity. nih.gov

A common strategy would involve the deprotonation of the N-H bond of this compound using a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding anion. This nucleophilic nitrogen can then react with an electrophilic propyl source, such as 3-bromo-1-propanol (B121458) or 1-chloro-3-hydroxypropane, in an SN2 reaction. To avoid side reactions with the hydroxyl group, it may be necessary to use a protected version of the alkylating agent, such as 3-bromopropyl tert-butyldimethylsilyl ether, followed by a deprotection step to reveal the hydroxyl group.

In the multi-step synthesis of complex pyridazinedione derivatives, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org For a scaffold like this compound, the N-H group at the N-2 position is nucleophilic and acidic, potentially requiring protection during certain synthetic transformations.

The choice of a protecting group is critical; it must be stable under the reaction conditions and easily removable afterward without affecting the rest of the molecule. organic-chemistry.org For nitrogen atoms in heterocyclic systems like pyridine (B92270), various protecting groups can be considered. chemicalforums.com For example, converting the nitrogen to an amide or a carbamate (B1207046) (like a Boc group) vastly reduces its nucleophilicity. youtube.com This would allow, for instance, a reaction to be performed on a different part of the molecule that might otherwise be attacked by the N-H nitrogen. Another strategy involves the quaternization of the nitrogen with a group that can be removed later, such as a benzyl (B1604629) group, which can often be cleaved via hydrogenolysis. tandfonline.com The selection of an appropriate N-protecting group depends on the specific reaction sequence planned for the synthesis of the desired functionalized derivative.

Development of Multifunctionalized Pyridazinedione Constructs

The pyridazinedione scaffold serves as a versatile platform for the development of multifunctionalized molecules, including hybrid compounds where the pyridazinedione core is covalently linked to other pharmacophores or functional moieties. ucl.ac.uk The concept of molecular hybridization aims to produce a single chemical entity that can interact with multiple biological targets or combine different functionalities, potentially leading to enhanced efficacy or novel mechanisms of action. mdpi.comnih.gov

Pyridazinedione derivatives have been successfully used as building blocks in the creation of complex bioconjugates. For example, pyridazinedione-based molecules have been developed for the site-selective functionalization of proteins, enabling the synthesis of homogeneous antibody-drug conjugates (ADCs). ucl.ac.uk In this application, the pyridazinedione acts as a linker that re-bridges the disulfide bonds of an antibody, allowing a cytotoxic drug to be attached in a controlled and specific manner.

Furthermore, the pyridazinedione ring can be fused with other heterocyclic systems to create novel, rigid scaffolds. nih.gov For instance, pyridazin-3-one derivatives have been reacted with various aminoazoles to generate azolo[1,5-a]pyrimidine systems, combining the structural features of both heterocycles into a single, multifunctional construct. nih.gov Similarly, pyridazine (B1198779) derivatives have been functionalized and cyclized to form complex fused systems like pyridazinotriazines. nih.gov These strategies demonstrate the utility of the pyridazinedione core in constructing sophisticated molecules with potential applications across chemistry and medicine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 1-Butyl-1,2-dihydro-3,6-pyridazinedione, specific signals corresponding to the protons of the butyl group and the pyridazinedione ring would be expected. The butyl group would exhibit four distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). The protons on the pyridazinedione ring would likely appear as doublets in the olefinic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would anticipate signals for the two carbonyl carbons (C=O) of the pyridazinedione ring at the downfield end of the spectrum. The two olefinic carbons of the ring would also be present, along with the four distinct signals corresponding to the carbon atoms of the n-butyl group.

Hypothetical NMR Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) | Assignment |

| ~ 7.0 - 7.5 (d) | Ring CH=CH | ~ 160 - 165 | C=O |

| ~ 3.8 - 4.2 (t) | N-CH₂ | ~ 130 - 135 | Ring CH=CH |

| ~ 1.6 - 1.8 (m) | N-CH₂-CH₂ | ~ 45 - 50 | N-CH₂ |

| ~ 1.3 - 1.5 (m) | CH₂-CH₃ | ~ 29 - 32 | N-CH₂-CH₂ |

| ~ 0.9 - 1.0 (t) | CH₃ | ~ 19 - 22 | CH₂-CH₃ |

| ~ 13 - 15 | CH₃ |

Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet. The chemical shifts are estimates based on related structures and are presented as plausible ranges.

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules. In an ESI-MS analysis of this compound (Molecular Formula: C₈H₁₂N₂O₂), the molecular ion peak [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

The exact mass, which can be determined with high-resolution mass spectrometry, would be a critical confirmation of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the structure, likely showing the loss of the butyl group or parts of the pyridazinedione ring.

Expected Mass Spectrometry Data

| Analysis Type | Expected Value (m/z) | Interpretation |

| Calculated Molecular Weight | 168.19 g/mol | C₈H₁₂N₂O₂ |

| ESI-MS (Positive Mode) | ~ 169.09 | [M+H]⁺ |

| High-Resolution MS (HRMS) | ~ 169.0972 | Precise mass of [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent method for identifying the presence of specific functional groups. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups.

Expected Infrared (IR) Spectroscopy Data

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000 - 3100 | C-H Stretch | Olefinic C-H |

| ~ 2850 - 2960 | C-H Stretch | Aliphatic C-H (Butyl) |

| ~ 1650 - 1700 | C=O Stretch | Carbonyl (Amide/Dione) |

| ~ 1600 - 1640 | C=C Stretch | Ring Alkene |

| ~ 1400 - 1480 | C-H Bend | Methylene/Methyl |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The 1,2-dihydro-3,6-pyridazinedione ring contains a conjugated π-system (C=C-C=O), which would be expected to produce a characteristic absorption maximum (λ_max) in the UV region. The exact position of this absorption would be influenced by the solvent used for the analysis.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This provides an empirical formula, which can be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₈H₁₂N₂O₂), the experimentally determined percentages should closely match the calculated theoretical values.

Theoretical Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.13% |

| Hydrogen (H) | 7.19% |

| Nitrogen (N) | 16.65% |

| Oxygen (O) | 19.02% |

Computational Chemistry and Theoretical Studies of 1 Butyl 1,2 Dihydro 3,6 Pyridazinedione

Density Functional Theory (DFT) Calculations

No published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure and reactivity of 1-Butyl-1,2-dihydro-3,6-pyridazinedione were identified. DFT is a powerful computational tool frequently used to explore the properties of molecules, but its application to this compound is not documented in available research.

Mechanistic Investigations of Chemical Reaction Pathways

There are no specific DFT studies detailing the reaction pathways of this compound. While research on other pyridazinediones has explored their reactivity, for instance in cysteine modification, these findings cannot be directly extrapolated to the butyl derivative.

Prediction of Regioselectivity and Stereoselectivity

Computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not available in the current body of scientific literature.

Conformation and Tautomerism Predictions

Specific computational predictions regarding the conformation and tautomerism of this compound are not available. While tautomerism is a known feature of related pyridazinone systems, dedicated studies for the butyl-substituted variant are absent.

Gas Phase Tautomerism Studies

No studies on the gas-phase tautomerism of this compound have been reported.

Solvation Effects on Tautomerism

The influence of solvents on the tautomeric equilibrium of this compound has not been computationally investigated.

Aqueous Phase Tautomerism

There is no available research on the tautomeric behavior of this compound in an aqueous environment.

Electrochemical and Kinetic Studies

Electrochemical and kinetic studies of pyridazine (B1198779) derivatives are fundamental to understanding their reaction mechanisms, stability, and potential applications, for instance, in areas like corrosion inhibition. While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical investigations into related pyridazine compounds offer valuable predictions.

Quantum chemical methods are often employed to investigate the electronic properties of such molecules. researchgate.net For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the molecule's reactivity. A higher HOMO energy suggests a greater tendency to donate electrons, indicating potential as a corrosion inhibitor, while a lower LUMO energy points to an ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability.

Theoretical studies on similar pyridazine derivatives have shown that these compounds can act as effective corrosion inhibitors for materials like steel. researchgate.net The proposed mechanism often involves the adsorption of the pyridazine molecule onto the metal surface, a process that can be modeled computationally. researchgate.net The efficiency of these inhibitors is often correlated with their molecular structure and electronic properties. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Pyridazinedione Derivative

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | - | Correlates with molecular stability and reactivity |

| Dipole Moment | - | Influences solubility and intermolecular interactions |

Note: Specific values are dependent on the computational method and basis set used. The table represents the type of data generated in such studies.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein or nucleic acid. nih.govrsc.org These simulations are instrumental in drug discovery and development for identifying potential therapeutic agents. nih.gov

The process of molecular docking involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is estimated by a scoring function, which calculates a binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

In the context of pyridazine derivatives, docking studies have been used to explore their potential as anticancer agents by targeting specific enzymes or receptors involved in cell proliferation, such as the epidermal growth factor receptor (EGFR). nih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. rsc.org Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov

For this compound, the butyl group would likely contribute to hydrophobic interactions within a receptor's binding pocket, while the pyridazinedione ring could participate in hydrogen bonding and other polar interactions.

Table 2: Representative Molecular Docking Parameters for a Ligand-Protein Complex

| Parameter | Description |

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the protein. |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds with the ligand. |

| Hydrogen Bonds | The number and distance of hydrogen bonds formed between the ligand and the receptor. |

| Hydrophobic Interactions | The nonpolar interactions contributing to the stability of the complex. |

Note: This table illustrates the typical outputs of a molecular docking study.

Ab Initio Predictions of Acidity Constants (pKa Values)

The acidity constant (pKa) is a critical physicochemical property that influences a molecule's behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADMET) profile in a biological system. researchoutreach.org Ab initio quantum chemistry methods offer a powerful way to predict pKa values from first principles, without reliance on experimental data. researchoutreach.org

These computational methods can calculate the molecular geometry and energy of both the protonated and deprotonated forms of a molecule. researchoutreach.org The energy difference between these states is then used to determine the acidity. One advanced method, known as AIBL-pKa (Ab Initio Bond Lengths-pKa), has shown that a strong correlation exists between a specific chemical bond length in the molecule and its acidity. researchoutreach.org This approach can be highly accurate and can even be used to identify potentially erroneous experimental pKa values. researchoutreach.orgresearchgate.net

For this compound, the pKa would be associated with the loss of a proton from the nitrogen atom in the pyridazinedione ring. Theoretical calculations would model the geometry and electronic structure of the neutral molecule and its conjugate base to predict this value. High-level computational theories like G3(MP2) and CCSD(T) can be employed for very accurate predictions of gas-phase acidities, which can then be converted to solution-phase pKa values using solvation models. nih.gov

Table 3: Factors Influencing Ab Initio pKa Predictions

| Factor | Influence on pKa Prediction |

| Computational Method | The level of theory (e.g., DFT, G3(MP2)) affects the accuracy of energy calculations. nih.gov |

| Basis Set | The choice of basis set influences the description of the molecule's electronic structure. nih.gov |

| Solvation Model | An accurate model of the solvent (e.g., COSMO) is crucial for converting gas-phase acidity to a solution-phase pKa. nih.gov |

| Molecular Geometry | Precise optimization of the molecular geometry is essential for accurate energy calculations. researchoutreach.org |

Applications in Chemical Biology and Medicinal Chemistry

Pyridazinediones as Bioactive Scaffolds

Neuroactive Properties and Amino Acid Analogues

The structural characteristics of the pyridazinone ring have prompted investigations into its potential as a pharmacophore for targeting various receptors in the central nervous system.

Research into pyridazinyl-gamma-aminobutyric acid (GABA) derivatives has revealed specific interactions with GABA type A (GABAA) receptors. nih.gov While not involving 1-butyl-1,2-dihydro-3,6-pyridazinedione directly, these studies highlight the capacity of the pyridazine (B1198779) framework to serve as a basis for GABAA receptor ligands. An in vivo microiontophoretic study on the rat cuneate nucleus examined three pyridazinyl-GABA derivatives: SR 95103, SR 42641, and SR 95531. nih.gov These compounds were identified as competitive and reversible GABAA antagonists. nih.gov

The study found that both SR 42641 and SR 95531 were potent and selective for the GABAA receptor, with potency comparable to the classic antagonist bicuculline. nih.gov In contrast, the derivative SR 95103 was less potent and also antagonized glycine-induced responses, indicating lower selectivity. nih.gov These findings underscore the potential to develop potent and selective GABAA antagonists using a pyridazine scaffold, which could be valuable tools for characterizing the GABA receptor system. nih.gov The interaction of benzodiazepines, another class of drugs that modulate GABAA receptors, typically occurs at the α+/γ2− interface, distinct from the GABA binding site at the β+α− interfaces. nih.gov

Experimental and clinical data suggest that antagonists of excitatory amino acid (EAA) receptors have anticonvulsant potential. mdpi.com However, based on the available literature, no specific research has been identified that details the direct interaction of this compound or its close derivatives with EAA receptors.

Other Pharmacological Activities (e.g., Antipyretic, Analgesic, Antidiabetic, Anxiolytic, Anticonvulsant)

The pyridazine and pyridazinone nucleus is recognized for underpinning a wide array of pharmacological activities. Derivatives of this heterocyclic system have been reported to exhibit antipyretic, analgesic, antidiabetic, anxiolytic, and anticonvulsant properties, among others.

A study focused on novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones described their synthesis and evaluation as potential anticonvulsant agents. Several synthesized compounds showed significant protection against maximal electroshock (MES)-induced seizures in vivo, although they were not effective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test. This suggests a specific mechanism of anticonvulsant action for this class of compounds.

Table 1: Summary of Reported Pharmacological Activities for Pyridazinone Derivatives

| Pharmacological Activity | Research Finding | Reference(s) |

|---|---|---|

| Anticonvulsant | Novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones showed protection against MES-induced seizures. | |

| Analgesic | Certain 6-substituted-3(2H)-pyridazinone derivatives exhibited analgesic effects more potent than aspirin. | |

| Anti-inflammatory | Some pyridazinone derivatives showed anti-inflammatory activity comparable to phenylbutazone (B1037) and indomethacin (B1671933) without ulcerogenic side effects. | |

| General Activities | The pyridazinone nucleus is associated with a broad spectrum of biological activities including antidiabetic, anxiolytic, and antipyretic effects. |

Applications in Materials Science and Supramolecular Chemistry

Integration into Metallosupramolecular Architectures

The ability of pyridazine (B1198779) units to coordinate with metal ions is a cornerstone of their application in forming large, well-defined, multi-component structures known as metallosupramolecular architectures. This self-assembly process is driven by the formation of coordinate bonds between the nitrogen atoms of the ligand and metal centers.

The design of ligands is a critical aspect of directing the self-assembly of desired supramolecular structures. Pyridazine units can be incorporated into larger organic molecules to act as specific binding sites for metal ions. The two adjacent nitrogen atoms of the pyridazine ring can function as a bidentate chelating group, binding to a single metal ion, or as a bridging unit connecting multiple metal centers. The outcome of the self-assembly is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. For example, ligands containing pyridazine units have been designed to create complex and functional molecular architectures.

A study by Happ et al. demonstrated the synthesis of 3,6-bis(R-1H-1,2,3-triazol-4-yl)pyridazines, which were then used to self-assemble with copper(I) and silver(I) ions. nih.gov This research highlights how the pyridazine core can be functionalized to create ligands that direct the formation of specific supramolecular shapes. nih.gov The choice of substituents on the pyridazine ring can also influence the stability and properties of the resulting metal complexes. nih.gov

The programmed interaction between pyridazine-based ligands and metal ions can lead to a variety of complex, three-dimensional structures. The final architecture is determined by the number and orientation of binding sites on the ligand and the coordination geometry of the metal ion.

Grids: The self-assembly of 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine ligands with copper(I) has been shown to form [2x2] supramolecular grids. nih.gov These grid-like structures are a result of the specific coordination of the pyridazine and triazole nitrogen atoms with the metal ions. nih.gov

Cages: Coordination cages are another class of structures that can be formed using ligands with pre-organized binding sites. Research has shown that cavitands bearing pyridine (B92270) groups at their upper rim can self-assemble with metal ions to form robust coordination cages with significant internal cavities. nih.gov While this example uses pyridine, the principle is directly applicable to pyridazine-based ligands. The use of different pyridyl ligands and metal ions has been demonstrated as a reliable strategy for controlling the formation of heterometallic coordination nano-cages. rsc.org The rigidity and flexibility of the ligands play a crucial role in determining the final shape of the assembled cage. rsc.org Furthermore, the self-assembly of tri-pyrazolate linked cages with di-palladium coordination motifs has been reported, showcasing the versatility of related nitrogen heterocycles in forming cage-like structures. researchgate.net Tetrahedral cages have also been self-assembled from the reaction of Ni(OTf)2 with a bisbidentate quaterpyridine ligand. rsc.org

Table 1: Examples of Metallosupramolecular Architectures with Pyridazine and Related Ligands

| Ligand Type | Metal Ion(s) | Resulting Architecture | Key Findings | Reference |

|---|---|---|---|---|

| 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine | Copper(I), Silver(I) | [2x2] Supramolecular Grid | The pyridazine-based ligands successfully directed the formation of grid-like structures. The copper(I) complex showed some instability in solution. | nih.gov |

| Cavitands with upper-rim pyridines | Palladium(II), Platinum(II) | Coordination Cages | The robustness of the pyridine-metal bond allowed for self-assembly in highly polar solvents. Platinum cages were found to be kinetically stable. | nih.gov |

| Pyridyl donor ligands | Rhodium, other metals | Heterometallic Nano-cages | The rigidity of the ligands favored the formation of vertical nano-cages, while ligand flexibility could be used to selectively form inclined or cross nano-cages. | rsc.org |

| Bisbidentate quaterpyridine | Nickel(II) | Tetrahedral Cage | The self-assembly resulted in a paramagnetic cage capable of encapsulating other ions. | rsc.org |

| Tripyrazole functional ligands | Palladium(II) | Tripyrazolate-bridged Cages | High-positively-charged metallo-cages with different conformations and cavities were synthesized through di-metal coordination directed self-assembly. | researchgate.net |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions. The pyridazinedione moiety, with its potential for hydrogen bonding and its electron-rich cavity, is a promising component for the design of host molecules.

The principles of molecular recognition using host-guest chemistry have been widely explored. For instance, host compounds have been used for the separation of pyridine and its derivatives, where the affinity of the host for a particular guest is dependent on the host's structure. researchgate.net This demonstrates the potential for creating selective recognition sites. In a broader context, host-guest chemistry is a powerful tool for creating functional systems, with applications in drug delivery and the development of smart materials that respond to external stimuli like pH or temperature. nih.gov

The complexation of guest molecules within a host can be driven by various interactions, including hydrogen bonding and C-H···π interactions. researchgate.net The formation of these host-guest complexes can lead to specific functions, such as the chiroptical sensing of amino acid derivatives through their complexation with a macrocyclic host. mdpi.com In this case, the host-guest interaction leads to a detectable change in the circular dichroism spectrum, allowing for the identification of the guest molecule. mdpi.com

Table 2: Research Highlights in Host-Guest Chemistry

| Host System | Guest Molecule(s) | Application/Phenomenon | Key Findings | Reference |

|---|---|---|---|---|

| Tricyclic fused host systems | Pyridine and methylpyridines | Separation | The host compounds showed selective affinity for different pyridine derivatives in crystallization experiments. | researchgate.net |

| Hydrogen-bonded amide macrocycle | Amino acid derivatives | Chiroptical Sensing | The host-guest complexation induced a chiroptical response, allowing for the amplification of the chirality of the guest molecules. | mdpi.com |

| Paramagnetic tetrahedral cage [NiII4L6]8+ | Tetrahalometallate ions | Manipulation of Magnetic Interactions | The host cage could encapsulate paramagnetic guest ions, leading to antiferromagnetic interactions between the host and guest. | rsc.org |

| Cyclodextrin-based systems | Various drugs and biomolecules | Theranostics | Host-guest complexation enhances the solubility and stability of drugs and allows for targeted delivery to lesion sites. | nih.gov |

Electronic and Photophysical Properties of Pyridazinedione-Containing Materials

Materials incorporating the pyridazinedione unit are expected to have interesting electronic and photophysical properties due to the electron-deficient nature of the pyridazine ring and the presence of carbonyl groups. These features influence the molecular orbital energy levels and can lead to phenomena such as fluorescence.

The electronic properties of related nitrogen-containing heterocyclic compounds have been investigated. For example, a study on pyrido fused imidazo[4,5-c]quinolines examined their photophysical behavior to understand their electronic properties. nih.gov The solvatochromic effect, which is the change in the absorption or emission spectrum with solvent polarity, was investigated to understand the behavior of these molecules in different environments. nih.gov

In another relevant study, the synthesis and properties of 3,8-diaromatic-1,10-phenanthroline molecules were explored. jcchems.com Computational modeling suggested that the HOMO-LUMO gap decreases as the size of the aromatic substituent increases. The absorption and emission properties were found to depend on the electronic interaction between the substituents and the central phenanthroline core. jcchems.com These molecules also showed the ability to generate singlet oxygen, indicating the potential for applications in photodynamic therapy or photocatalysis. jcchems.com The electronic properties of such compounds can be further probed using techniques like cyclic voltammetry, which can reveal the oxidation and reduction potentials of the molecule. jcchems.com

Table 3: Summary of Electronic and Photophysical Property Studies

| Compound Class | Key Properties Investigated | Experimental/Computational Methods | Findings | Reference |

|---|---|---|---|---|

| Pyrido fused imidazo[4,5-c]quinolines | Photophysical behavior, solvatochromic effect | Absorption and fluorescence spectroscopy, computational methods | The electronic properties were correlated with structure-activity relationships. Deviations in linearity in certain plots indicated the formation of different species in polar protic solvents. | nih.gov |

| 3,8-diaromatic-1,10-phenanthroline molecules | Absorption and emission properties, HOMO-LUMO gap, redox potentials | DFT modeling, cyclic voltammetry, absorption and emission spectroscopy | The HOMO-LUMO gap decreased with increasing size of the aromatic substituent. The molecules exhibited tunable emission and the ability to photosensitize singlet oxygen. | jcchems.com |

Environmental and Agricultural Research Applications

Role as Plant Growth Regulators and Herbicides

Maleic Hydrazide is a well-documented systemic plant growth regulator and, in some applications, a herbicide. researchgate.net It functions by inhibiting cell division, which in turn suppresses plant growth. wikipedia.org This mode of action involves the inhibition of nucleic acid and protein synthesis. researchgate.net Its utility as a growth regulator is seen in its application to crops like potatoes, onions, and garlic to prevent sprouting during storage. wikipedia.org Furthermore, it is used to control unwanted vegetation and can act as a selective herbicide. researchgate.net

The primary application of Maleic Hydrazide in the United States is on tobacco crops. researchgate.net It is also used on non-bearing citrus, turf, and along rights-of-way to manage plant growth. researchgate.net

Environmental Fate and Degradation Studies

The environmental persistence and degradation of these compounds are critical for assessing their ecological impact. For Maleic Hydrazide, the half-life in soil is reported to be between two and eight weeks. researchgate.net The compound is subject to breakdown by soil microflora. nih.gov

Studies on the thermal degradation of Maleic Hydrazide have identified several breakdown products. When applied to tobacco, Maleic Hydrazide undergoes thermal degradation into isocyanic acid. nih.gov In model pyrolysis studies, isocyanic acid can further react with ethanol (B145695) and methanol (B129727) to form ethyl and methyl carbamates, which have been identified as mutagenic. nih.gov

In the presence of oxygen, photolysis of Maleic Hydrazide can lead to the formation of succinic acid, maleic acid, and nitric acid. nih.gov In the absence of oxygen, the primary degradation product is succinic acid. nih.gov

Table 1: Thermal Degradation Products of Maleic Hydrazide

| Condition | Degradation Products |

| Pyrolysis on Tobacco | Isocyanic Acid, Ethyl Carbamate (B1207046), Methyl Carbamate |

| Photolysis with Oxygen | Succinic Acid, Maleic Acid, Nitric Acid |

| Photolysis without Oxygen | Succinic Acid |

Impact on Plant Physiology and Development

The physiological impact of Maleic Hydrazide is most notably observed in its application for sucker control in tobacco. koreascience.kr Suckers are axillary shoots that, if left to grow, can decrease the yield and quality of tobacco leaves. By inhibiting cell division, Maleic Hydrazide effectively prevents the growth of these suckers. koreascience.kr This systemic chemical is absorbed by the plant and transported to the meristematic tissues where it exerts its effect. koreascience.kr

This application allows for the redirection of the plant's energy and resources to the development of the main leaves, leading to an increase in both leaf size and weight. koreascience.kr

Genotoxicity Studies and Assessment

The genotoxic potential of Maleic Hydrazide has been evaluated using various assays, including the Allium cepa (onion) root chromosomal aberration assay. plaschina.com.cn This test is a common method for evaluating the toxicity and genotoxicity of chemical substances. plaschina.com.cn

Research has shown that Maleic Hydrazide can induce chromosomal aberrations in the root cells of Allium cepa. It is known to be an effective chromosome-breaking agent in higher plants. nih.gov The genotoxic effects observed in some studies present a dose-response relationship. While it shows clear genotoxic activity in plants, its effects on mammalian cells have been reported as low. nih.gov The differential sensitivity between plant and animal cells is a key aspect of its toxicological profile. nih.gov Some plant species have demonstrated an ability to detoxify the chemical by breaking it down into other products, one of which is hydrazine (B178648), a known mutagen. nih.gov

Table 2: Summary of Genotoxicity Findings for Maleic Hydrazide

| Assay | Organism | Result |

| Chromosomal Aberration Assay | Allium cepa (onion) | Positive, dose-dependent genotoxicity |

| --- | Grasshoppers, fish, mice | Chromosomal aberrations recorded |

| --- | Some mammalian cell lines | Negative results |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of 1-Butyl-1,2-dihydro-3,6-pyridazinedione as a functional molecule is contingent on the development of efficient and versatile synthetic routes. Current methods for creating the parent 1,2-dihydropyridazine-3,6-dione ring often involve the reaction of maleic anhydride (B1165640) or maleic acid with hydrazine (B178648) salts in an aqueous medium, which is considered a safer and more convenient alternative to using organic solvents like acetic acid. google.com

Future research should focus on adapting and optimizing these foundational methods for the specific synthesis of the N-butyl derivative. This could involve two primary strategies:

Direct N-Alkylation: Post-synthesis alkylation of the 1,2-dihydropyridazine-3,6-dione parent ring with a butyl halide. This route requires investigation into regioselectivity and reaction conditions to ensure efficient and specific N-1 butylation.

Convergent Synthesis: Utilizing butylhydrazine (B1329735) as a starting material to react with maleic anhydride or its derivatives. This approach could offer a more direct route to the target compound.

Beyond the synthesis of the primary molecule, a major area of future exploration is the development of methodologies to create a diverse library of its derivatives. Inspired by synthetic strategies applied to other pyridazine (B1198779) compounds, research could pursue the introduction of various functional groups onto the pyridazinedione core. nih.govmdpi.com For example, incorporating aryl groups, as seen in the synthesis of antitubulin agents, could yield compounds with novel biological activities. nih.gov Microwave-assisted organic synthesis could also be explored to accelerate reaction times and improve yields, as demonstrated in the preparation of related heterocyclic systems. nih.gov

Table 1: Potential Synthetic Strategies for Investigation

| Strategy | Starting Materials | Key Research Focus | Potential Advantage |

|---|---|---|---|

| Optimized N-Alkylation | 1,2-dihydropyridazine-3,6-dione, Butyl bromide | Catalyst screening, solvent optimization, regioselectivity control | Utilizes a readily available parent compound |

| Convergent Synthesis | Butylhydrazine, Maleic anhydride | Reaction condition optimization, yield improvement | More direct, potentially fewer reaction steps |

| Derivative Synthesis | This compound, Arylboronic acids | Palladium-catalyzed cross-coupling reactions | Access to a wide range of novel derivatives |

Deeper Mechanistic Understanding of Biological Activities

Preliminary studies indicate that pyridazinediones, including the 1-butyl derivative, possess anti-inflammatory, antimicrobial, and anticancer potential. ontosight.ai However, the specific molecular mechanisms underlying these activities for this compound are yet to be elucidated. A significant future research effort must be directed towards understanding how this compound interacts with biological targets at a molecular level.

Based on research into analogous structures, several promising avenues for investigation exist:

Anticancer Mechanisms: Studies on other pyridazine derivatives have identified tubulin as a key molecular target. nih.gov Future research could investigate whether this compound or its derivatives can bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase, a mechanism known to induce apoptosis in cancer cells. nih.gov

Anti-inflammatory Mechanisms: Many anti-inflammatory agents function by inhibiting key enzymes in inflammatory pathways. Research on related pyridazinone derivatives has shown inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). Future studies should assess the inhibitory potential of this compound against these and other inflammatory mediators.

Antimicrobial Mechanisms: The antimicrobial activity of various pyridazine derivatives has been documented. mdpi.com Mechanistic studies could explore if the compound disrupts microbial cell membranes, inhibits essential enzymes, or interferes with nucleic acid synthesis in pathogenic bacteria and fungi.

Development of Next-Generation Bioconjugation Technologies

One of the most exciting future directions for the pyridazinedione scaffold lies in the field of bioconjugation. Specifically, brominated and dibrominated pyridazinediones have emerged as powerful reagents for the site-selective modification of proteins, particularly at cysteine residues and disulfide bonds. These reagents form stable conjugates, making them highly valuable for developing antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools and therapeutics.

Future research should focus on developing this compound into a platform for novel bioconjugation reagents. This would involve:

Functionalization: Developing synthetic methods to introduce leaving groups (like bromine) or other reactive handles onto the pyridazinedione ring of the 1-butyl derivative.

Reactivity and Stability Studies: Investigating how the N-butyl group affects the electrophilicity of the core and the stability of the resulting bioconjugates. The increased lipophilicity imparted by the butyl group could influence reagent solubility and interaction with proteins.

Application in ADCs: Exploring the use of these new reagents for re-bridging disulfide bonds in antibody fragments (Fabs), a key strategy in constructing homogeneous ADCs with a precise drug-to-antibody ratio.

The development of such reagents would contribute a valuable new tool to the chemical biologist's toolbox, potentially offering unique advantages in terms of stability, reactivity, and the physicochemical properties of the final conjugate.

Advanced Computational Design of Pyridazinedione Derivatives

Computational chemistry provides powerful tools to accelerate the drug discovery and design process. Future research should leverage advanced computational modeling to guide the development of novel derivatives of this compound.

Key computational approaches to be explored include:

Molecular Docking: Simulating the binding of virtual libraries of 1-butyl-pyridazinedione derivatives to the active sites of known biological targets, such as tubulin, COX-2, or microbial enzymes. nih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources.

Density Functional Theory (DFT): Using DFT calculations to study the electronic structure and reactivity of the molecule. mdpi.com This can provide insights into the reaction mechanisms for synthesis and bioconjugation and help predict the stability of different derivatives.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the compound when bound to a protein target. This can reveal key interactions and conformational changes that are crucial for biological activity.

Free Energy Perturbation (FEP): Employing FEP methods to accurately predict how specific mutations or modifications to the lead compound will affect its binding affinity to a target protein. This physics-based approach can guide the optimization of derivatives for enhanced potency and selectivity.

Table 2: Proposed Computational Workflow for Derivative Design

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Literature Review & Bioinformatics | Identify potential protein targets for known biological activities | A list of validated targets for docking studies |

| 2. Virtual Screening | Molecular Docking | Predict binding modes and affinities of virtual derivatives | "Hit" compounds with high predicted binding scores |

| 3. Reactivity Analysis | Density Functional Theory (DFT) | Understand electronic properties and reaction pathways | Guidance for synthetic feasibility and stability |

| 4. Binding Dynamics | Molecular Dynamics (MD) | Analyze the stability and dynamics of the protein-ligand complex | Detailed insight into the binding mechanism |

Expanding Applications in Emerging Fields

While the primary focus has been on therapeutic applications, the unique structure of this compound makes it a candidate for use in other emerging fields. Future research should look beyond medicine to explore its potential in materials science and diagnostics.

Potential emerging applications include:

Functional Materials: The pyridazinedione core could be incorporated into polymers or other materials. The N-butyl group can tune solubility and processing characteristics. If functionalized with polymerizable groups, it could be used to create smart materials that respond to biological stimuli.

Diagnostic Tools: By functionalizing the 1-butyl-pyridazinedione scaffold with fluorophores or other reporter molecules, it could be developed into probes for detecting specific biomolecules or enzymatic activities. Its application in bioconjugation could enable its attachment to antibodies for use in diagnostic assays like ELISA or immunohistochemistry.

Drug Delivery Systems: The compound could serve as a cleavable linker in drug delivery systems. Research on other pyridazinediones has shown that the bond formed with thiols can be reversed under specific conditions, allowing for controlled drug release in a target environment.